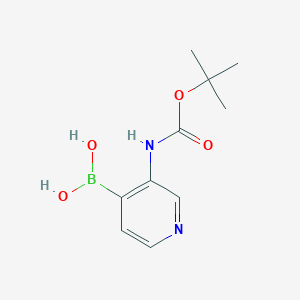
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The tert-butoxycarbonyl (Boc) group is crucial for the protection of amines in various synthetic pathways, making compounds like (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid valuable in chemical synthesis. For instance, it has been employed in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, offering a straightforward method for generating N-Boc-protected amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007). Similarly, tert-butoxycarbonyl chloride (BocCI) has been used to introduce the Boc group into hindered amino acids, highlighting its utility for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
Advanced Synthesis
Rhodium-catalyzed N-tert-butoxycarbonyl (Boc) amination by directed C-H bond activation showcases an innovative application, facilitating the introduction of N-Boc protected amino groups into aromatic nuclei. This method has been extended to the synthesis of complex alkaloids, demonstrating the versatility and efficiency of Boc-protected intermediates in organic synthesis (Wippich et al., 2016).
Pharmaceutical Intermediates
The Boc group plays a pivotal role in the development of pharmaceuticals. A notable application includes its use in the synthesis of HIV protease inhibitors, where a key intermediate, N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone, was prepared via Pd-mediated coupling of boronic acid with 2-bromopyridine. This step is critical for producing compounds with potent antiviral activities, exemplifying the significance of Boc-protected intermediates in medicinal chemistry (Xu et al., 2002).
Protecting Group Strategies
Boc-protected N-carboxanhydrides of amino acids demonstrate the utility of Boc as a protecting group in peptide synthesis. The ability to undergo base-induced dimerization in aprotic media to form pyrrolidine analogs underlines the strategic use of Boc-protected intermediates in the synthesis of complex peptide structures (Leban & Colson, 1996).
Eigenschaften
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJGFRQZHXGDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572046 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid | |
CAS RN |
227473-82-7 |
Source


|
| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
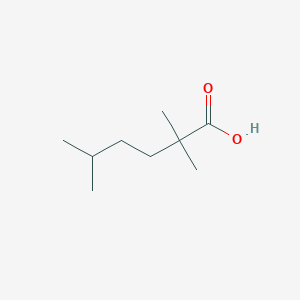
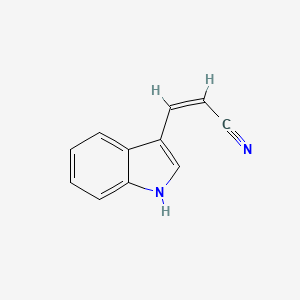
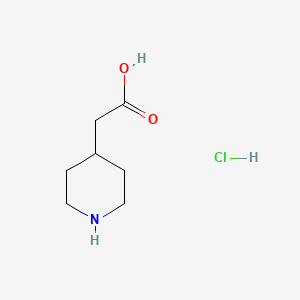



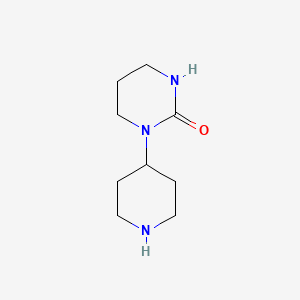
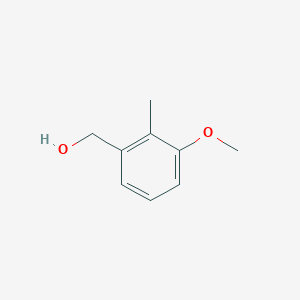
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)
